2,5-Difluorotoluene

Physical Chemistry Microwave Spectroscopy Molecular Dynamics

2,5-Difluorotoluene (CAS 452-67-5), also known as 1,4-difluoro-2-methylbenzene, is a fluorinated aromatic compound with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol. It is a colorless to light yellow liquid with a boiling point of 117 °C at 775 mmHg and a density of 1.36 g/mL at 25 °C.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 452-67-5
Cat. No. B1362542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorotoluene
CAS452-67-5
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)F
InChIInChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyYSNVKDGEALPJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluorotoluene (CAS 452-67-5) for Procurement: A Fluorinated Aromatic Building Block


2,5-Difluorotoluene (CAS 452-67-5), also known as 1,4-difluoro-2-methylbenzene, is a fluorinated aromatic compound with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 117 °C at 775 mmHg and a density of 1.36 g/mL at 25 °C . As a key member of the difluorotoluene isomer family, its substitution pattern—fluorine atoms at the 2- and 5-positions relative to a methyl group—imparts distinct electronic and steric properties that are critical for its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 2,5-Difluorotoluene Cannot Be Interchanged with Other Difluorotoluene Isomers


The substitution pattern on the aromatic ring dictates a molecule's electronic distribution, steric environment, and subsequent chemical reactivity. While all difluorotoluene isomers share the same molecular formula (C7H6F2), the 2,5-isomer presents a unique molecular scaffold that cannot be replicated by its 2,4-, 2,6-, or 3,5-counterparts. This is due to the specific para-relationship of one fluorine to the methyl group and the ortho-relationship of the other, creating a distinct dipole moment and regioselective profile in reactions like electrophilic aromatic substitution and cross-couplings [1]. For instance, the microwave spectrum of 2,5-difluorotoluene reveals a low potential barrier to methyl group rotation (V3 = 2580 J/mol), a property that differs from more symmetric isomers like 2,6- and 3,5-difluorotoluene, directly impacting its physical and thermodynamic behavior [2]. Therefore, using an alternative isomer can lead to drastically different reaction outcomes, yields, and final product properties, making isomer-specific procurement essential.

Quantitative Evidence: 2,5-Difluorotoluene Differentiation from Comparators


Internal Rotation Barrier: Distinct Conformational Dynamics vs. Symmetric Isomers

The barrier hindering internal rotation of the methyl group is a fundamental molecular property affecting thermodynamics and molecular recognition. For 2,5-difluorotoluene, this barrier (V3) has been precisely determined and is lower than that of more symmetric difluorotoluene isomers. This difference arises from the asymmetric placement of the fluorine atoms [1].

Physical Chemistry Microwave Spectroscopy Molecular Dynamics

Physical Property Profile: Boiling Point and Density Differentiation from Isomers and Halogen Analogs

The boiling point and density are critical parameters for purification (distillation) and formulation. 2,5-Difluorotoluene exhibits a boiling point that is distinct from its closest isomers and other 2,5-dihalogenated toluenes, enabling its isolation and use in specific process conditions. The data shows a clear trend based on the halogen substituents .

Organic Chemistry Purification Process Chemistry

Polymer Precursor Specificity: Unique Monomer for 2,5-Difluoroterephthalic Acid (DFTA)

2,5-Difluorotoluene serves as the essential and non-substitutable starting material for the synthesis of 2,5-difluoroterephthalic acid (DFTA), a specialized monomer. The position of the methyl group on the 2,5-difluorinated ring is critical for the subsequent acylation and multi-step oxidation process required to produce DFTA. Using other isomers would lead to different terephthalic acid derivatives and consequently different polymer properties [1].

Polymer Chemistry Materials Science Synthetic Methodology

Electrochemical Fluorination Selectivity: A Unique Substrate Among Monofluorotoluene Isomers

Electrochemical fluorination provides a route to selectively introduce fluorine atoms. Studies on the electrochemical fluorination of monofluorotoluene isomers (2-, 3-, and 4-fluorotoluene) demonstrate that the position of the initial fluorine dictates the outcome and efficiency of further fluorination. While the target compound is a difluorotoluene, understanding the behavior of its mono-fluorinated precursors highlights the regiospecific control required for its synthesis, which would not be possible starting from a different isomer .

Electrochemistry Organofluorine Chemistry Green Chemistry

Procurement Purity and Supplier Specifications: A Standardized Commercial Intermediate

For industrial and academic procurement, the availability and consistency of a compound are paramount. 2,5-Difluorotoluene is a well-established commercial product with multiple suppliers offering standardized high-purity grades (typically ≥98% by GC). This contrasts with some less common isomers or analogs, which may require custom synthesis, have longer lead times, and lack the same level of quality assurance .

Procurement Quality Control Synthetic Chemistry

Evidence-Backed Application Scenarios for 2,5-Difluorotoluene Procurement


Synthesis of 2,5-Difluoroterephthalic Acid (DFTA) for Specialty Polyesters

As established in the evidence, 2,5-difluorotoluene is the irreplaceable starting material for the synthesis of 2,5-difluoroterephthalic acid (DFTA) . Procurement of this specific isomer is mandatory for research groups and industrial R&D focused on developing new high-performance polyesters and other condensation polymers. The unique para-substituted difluoro motif on the resulting DFTA monomer imparts distinct electronic and steric characteristics to the polymer backbone, which directly influences properties like glass transition temperature, crystallinity, and chemical resistance. This application is not accessible through any other isomer.

A Key Intermediate in the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Multiple vendor and literature sources confirm the utility of 2,5-difluorotoluene as a critical intermediate in pharmaceutical development, particularly for compounds targeting neurological disorders . The precise 2,5-difluoro substitution pattern on the aromatic ring is a key structural motif required for target binding or metabolic stability in certain drug candidates. In these multi-step syntheses, the substitution pattern of the starting material is locked into the final drug molecule. Using an incorrect isomer (e.g., 2,4-difluorotoluene) would lead to an analog of the intended API with unpredictable and likely undesirable biological activity, necessitating isomer-specific procurement for medicinal chemistry campaigns.

Regiospecific Synthesis of Advanced Agrochemical Intermediates

The compound is widely cited as a key ingredient or intermediate in the formulation and synthesis of crop protection agents . In agrochemical discovery, subtle changes to a molecule's substitution pattern can have profound effects on its potency, selectivity, and environmental fate. The 2,5-difluorotoluene scaffold provides a specific, reactive handle for further functionalization to build these complex molecules. Its established role in the agrochemical industry underscores its importance as a reliable, scalable building block for process chemistry R&D, where its high commercial purity (≥98%) and availability support the development of robust and reproducible manufacturing processes.

Fundamental Physical Chemistry Research on Conformational Dynamics

The unique internal rotation dynamics of 2,5-difluorotoluene, characterized by a low potential barrier (V3 = 2580 J/mol) as determined by microwave spectroscopy, make it a valuable model compound for fundamental studies in physical chemistry . Researchers investigating the relationship between molecular structure, electronic effects, and large-amplitude motions require pure, well-characterized samples. The 2,5-isomer provides a specific test case that cannot be substituted with its symmetric 2,6- or 3,5-counterparts, which exhibit different torsional behaviors. This is a niche but clear application where isomer purity and identity are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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